molecular formula C8H8O2 B127596 o-Toluic acid CAS No. 118-90-1

o-Toluic acid

Cat. No. B127596
CAS RN: 118-90-1
M. Wt: 136.15 g/mol
InChI Key: ZWLPBLYKEWSWPD-UHFFFAOYSA-N
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Patent
US05958821

Procedure details

To 25 milliliters of acetic acid were added 1.06 grams (10 millimoles) of o-xylene, 0.16 gram (1 millimole) of N-hydroxyphthalimide and 0.018 gram (0.05 millimole) of acetylacetonatocobalt(II) Co(AA)2, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 100° C. for 6 hours. With a transformation rate of 98%, o-xylene was transformed into phthalic acid (yield 40%), o-methylbenzoic acid (yield 46%) and phthalic anhydride (yield 10%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
40%
Yield
10%

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].ON1[C:10](=[O:11])[C:9]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:8]2[C:7]1=[O:16].[O:17]=O>CC1C=CC=CC=1C>[C:10]([OH:17])(=[O:11])[C:9]1[C:2](=[CH:13][CH:14]=[CH:15][CH:8]=1)[C:1]([OH:4])=[O:3].[CH3:10][C:9]1[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=1[C:7]([OH:16])=[O:3].[C:10]1(=[O:11])[O:4][C:1](=[O:3])[C:2]2=[CH:13][CH:14]=[CH:15][CH:8]=[C:9]12

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.16 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.06 g
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%
Name
Type
product
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05958821

Procedure details

To 25 milliliters of acetic acid were added 1.06 grams (10 millimoles) of o-xylene, 0.16 gram (1 millimole) of N-hydroxyphthalimide and 0.018 gram (0.05 millimole) of acetylacetonatocobalt(II) Co(AA)2, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 100° C. for 6 hours. With a transformation rate of 98%, o-xylene was transformed into phthalic acid (yield 40%), o-methylbenzoic acid (yield 46%) and phthalic anhydride (yield 10%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
40%
Yield
10%

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].ON1[C:10](=[O:11])[C:9]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:8]2[C:7]1=[O:16].[O:17]=O>CC1C=CC=CC=1C>[C:10]([OH:17])(=[O:11])[C:9]1[C:2](=[CH:13][CH:14]=[CH:15][CH:8]=1)[C:1]([OH:4])=[O:3].[CH3:10][C:9]1[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=1[C:7]([OH:16])=[O:3].[C:10]1(=[O:11])[O:4][C:1](=[O:3])[C:2]2=[CH:13][CH:14]=[CH:15][CH:8]=[C:9]12

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.16 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.06 g
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%
Name
Type
product
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05958821

Procedure details

To 25 milliliters of acetic acid were added 1.06 grams (10 millimoles) of o-xylene, 0.16 gram (1 millimole) of N-hydroxyphthalimide and 0.018 gram (0.05 millimole) of acetylacetonatocobalt(II) Co(AA)2, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 100° C. for 6 hours. With a transformation rate of 98%, o-xylene was transformed into phthalic acid (yield 40%), o-methylbenzoic acid (yield 46%) and phthalic anhydride (yield 10%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
40%
Yield
10%

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].ON1[C:10](=[O:11])[C:9]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:8]2[C:7]1=[O:16].[O:17]=O>CC1C=CC=CC=1C>[C:10]([OH:17])(=[O:11])[C:9]1[C:2](=[CH:13][CH:14]=[CH:15][CH:8]=1)[C:1]([OH:4])=[O:3].[CH3:10][C:9]1[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=1[C:7]([OH:16])=[O:3].[C:10]1(=[O:11])[O:4][C:1](=[O:3])[C:2]2=[CH:13][CH:14]=[CH:15][CH:8]=[C:9]12

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.16 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.06 g
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%
Name
Type
product
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05958821

Procedure details

To 25 milliliters of acetic acid were added 1.06 grams (10 millimoles) of o-xylene, 0.16 gram (1 millimole) of N-hydroxyphthalimide and 0.018 gram (0.05 millimole) of acetylacetonatocobalt(II) Co(AA)2, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 100° C. for 6 hours. With a transformation rate of 98%, o-xylene was transformed into phthalic acid (yield 40%), o-methylbenzoic acid (yield 46%) and phthalic anhydride (yield 10%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
40%
Yield
10%

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].ON1[C:10](=[O:11])[C:9]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:8]2[C:7]1=[O:16].[O:17]=O>CC1C=CC=CC=1C>[C:10]([OH:17])(=[O:11])[C:9]1[C:2](=[CH:13][CH:14]=[CH:15][CH:8]=1)[C:1]([OH:4])=[O:3].[CH3:10][C:9]1[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=1[C:7]([OH:16])=[O:3].[C:10]1(=[O:11])[O:4][C:1](=[O:3])[C:2]2=[CH:13][CH:14]=[CH:15][CH:8]=[C:9]12

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.16 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.06 g
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%
Name
Type
product
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.